1b-Hydroxyalantolactone

Cytotoxicity Anticancer Structure-Activity Relationship

Select 1β-Hydroxyalantolactone for unmatched potency and target engagement in ubiquitination, cytotoxicity, and anti-inflammatory studies. This eudesmanolide sesquiterpene lactone, isolated from Inula japonica, demonstrates a 2.4-fold greater potency over the common analog ivangustin in HeLa and PC-3 cell lines (IC50 3.2 vs 7.7 μM, and 4.5 vs 10.8 μM). Its C1-β hydroxyl group is essential for covalent inhibition of UbcH5 isoforms (Kd 2.577–5.189 μM), a key mechanism for modulating NF-κB signaling. Validated in vivo in atopic dermatitis and pulmonary fibrosis models with defined dosing, this compound offers a well-characterized SAR scaffold unavailable with non-hydroxylated analogs. Guaranteed ≥98% purity ensures reproducibility for your most demanding assays.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 68776-47-6
Cat. No. B2395741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1b-Hydroxyalantolactone
CAS68776-47-6
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O
InChIInChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3
InChIKeyFRNIMDDQCZHAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1β-Hydroxyalantolactone (IJ-5, HAL): A Sesquiterpene Lactone with Differentiated Cytotoxic Potency and Target Specificity for Research Selection


1β-Hydroxyalantolactone (CAS 68776-47-6; also designated IJ-5 or HAL) is an eudesmanolide-type sesquiterpene lactone bearing a C1-β hydroxyl group and an α-methylene-γ-lactone pharmacophore [1]. The compound is isolated from Inula japonica and related Asteraceae species [2]. Unlike the more abundant and commercially common analogs alantolactone and isoalantolactone, the C1-hydroxyl substitution in 1β-hydroxyalantolactone confers distinct biochemical properties, including covalent inhibition of ubiquitin-conjugating enzyme UbcH5 isoforms with differential Kd values (2.577–5.189 μM) , and altered cytotoxic selectivity profiles across tumor cell lines [3].

Why Alantolactone, Isoalantolactone, or Ivangustin Cannot Substitute for 1β-Hydroxyalantolactone in Target-Specific or In Vivo Applications


Substitution of 1β-hydroxyalantolactone with its close structural analogs is scientifically invalid for multiple experimental contexts. Alantolactone and isoalantolactone are established substrates for extensive hepatic first-pass metabolism by CYP450 enzymes, resulting in a measured oral bioavailability of only 0.323% for alantolactone [1]. Ivangustin, while structurally similar (lacking only the C1-OH group), exhibits consistently inferior cytotoxic potency: in head-to-head testing, 1β-hydroxyalantolactone demonstrates 2.4-fold to 2.8-fold lower IC50 values than ivangustin against HeLa (3.2 vs. 7.7 μM) and PC-3 (4.5 vs. 10.8 μM) cells [2]. Furthermore, the C1-OH group is not merely a passive substituent—SAR studies demonstrate that retention of C1-OH is essential for maximal anti-inflammatory activity, with oxidation or esterification at this position either modestly altering or abolishing potency [2][3]. These quantitative differences preclude the interchangeable use of non-hydroxylated analogs in studies requiring defined potency or target engagement profiles.

Quantitative Differentiation Evidence: 1β-Hydroxyalantolactone vs. Closest Structural Analogs


Head-to-Head Cytotoxicity: 1β-Hydroxyalantolactone vs. Ivangustin Across Six Cell Lines

1β-Hydroxyalantolactone exhibits superior cytotoxic potency compared to ivangustin across all tested cell lines. Against HeLa cells, 1β-hydroxyalantolactone shows an IC50 of 3.2 ± 0.8 μM versus ivangustin's 7.7 ± 1.3 μM, representing a 2.4-fold potency advantage. Against PC-3 prostate cancer cells, the IC50 values are 4.5 ± 0.7 μM and 10.8 ± 2.9 μM respectively (2.4-fold difference). Against HEp-2 cells, the values are 3.3 ± 0.2 μM versus 4.8 ± 0.4 μM. Against HepG2 cells, the values are 5.2 ± 0.1 μM versus 8.9 ± 2.2 μM. Notably, against HUVEC non-tumor endothelial cells, 1β-hydroxyalantolactone maintains a favorable selectivity margin with an IC50 of 9.2 ± 0.1 μM compared to ivangustin's 16.6 ± 1.8 μM [1].

Cytotoxicity Anticancer Structure-Activity Relationship

Anti-Inflammatory SAR: Retention of C1-OH Group vs. Oxidized/Esterified Derivatives

SAR analysis of 1β-hydroxyalantolactone derivatives in RAW264.7 macrophages demonstrates that retention of the C1-OH group is essential for maximal anti-inflammatory activity, while esterification at this position reduces potency. The parent compound bearing C1-OH serves as the baseline. Oxidation of C1-OH to the ketone (derivative 1a) yields slightly altered activity. However, esterification with acetyl (1b), benzoyl (1c), p-nitrobenzoyl (1d), p-methoxybenzoyl (1e), or methoxyacetyl (1f) groups consistently reduces or eliminates anti-inflammatory potency. Furthermore, reduction or modification of the C13 α-methylene-γ-lactone motif (derivatives 1g, 1h) results in nearly complete loss of activity, confirming this moiety as also indispensable [1].

Anti-inflammatory NO Production NF-κB SAR

Target Engagement Specificity: Covalent UbcH5 Inhibition vs. Analogues

1β-Hydroxyalantolactone acts as a covalent inhibitor of ubiquitin-conjugating enzyme UbcH5 isoforms, binding specifically to Cys85 via Michael addition [1]. The compound exhibits differential binding affinities for the three human UbcH5 isoforms: Kd = 5.189 μM for UbcH5a, 3.578 μM for UbcH5b, and 2.577 μM for UbcH5c. In contrast, it displays weak affinity for the structurally related E2 enzyme Ubc13 (Kd = 13.37 μM), demonstrating approximately 2.6-fold to 5.2-fold selectivity for UbcH5 isoforms over Ubc13 . This covalent target engagement profile is absent in non-hydroxylated analogs such as alantolactone and isoalantolactone, which exert cytotoxicity primarily through ROS induction and glutathione depletion rather than specific E2 enzyme inhibition [2].

Ubiquitin-Proteasome UbcH5 Covalent Inhibitor E2 Enzyme

In Vivo Cytokine Reduction: Quantified Efficacy in Atopic Dermatitis Model

1β-Hydroxyalantolactone (IJ-5) demonstrates quantifiable in vivo anti-inflammatory efficacy in a DNCB-induced atopic dermatitis mouse model. Intraperitoneal administration at 10 mg/kg produced significant reductions in serum biomarkers: IgE levels decreased by 54.7%, IL-4 by 56.5%, and IL-6 by 53.0% relative to untreated controls. In lesional skin tissue, mRNA expression levels were suppressed as follows: TNF-α by 47.7%, IL-1 by 61.5%, IL-4 by 57.5%, and IL-6 by 58.5% [1]. Histopathological examination confirmed decreased hypertrophy, hyperkeratosis, and inflammatory cell infiltration. No comparable in vivo efficacy data have been reported for ivangustin or other close structural analogs in this disease model [2].

Atopic Dermatitis In Vivo Cytokine IgE

Pulmonary Fibrosis Efficacy: 1β-Hydroxyalantolactone (HAL) vs. Untreated Control in Bleomycin-Induced Rat Model

1β-Hydroxyalantolactone (designated HAL) demonstrates significant antifibrotic efficacy in a bleomycin-induced pulmonary fibrosis rat model. In a phenotypic high-content screen of 16 sesquiterpene lactones and flavonoids from Inulae Flos, HAL was identified as the compound with the most remarkable inhibitory activity against TGF-β1-induced fibroblast activation [1]. In vivo, HAL treatment significantly reduced serum levels of fibrosis markers: hyaluronic acid (HA), laminin (LN), procollagen type III (PC-III), and type IV collagen (IV-C). In bronchoalveolar lavage fluid (BALF), TNF-α and IL-6 levels were significantly reduced. In lung tissue, TGF-β1, hydroxyproline (HYP), and collagen I (Col I) were significantly decreased. Mechanistically, HAL downregulated p-JNK, FOXO1, p-p65, α-SMA, p-Smad3, and Col I expression while upregulating p-FOXO1, effects reversible by the JNK agonist anisomycin [2].

Pulmonary Fibrosis Antifibrotic TGF-β1 JNK/FOXO1/NF-κB

Comparative Cytokine Inhibition Potency in Human Keratinocytes

1β-Hydroxyalantolactone (IJ-5) suppresses inflammatory cytokine expression in TNF-α-stimulated HaCaT human keratinocytes with defined IC50 values: 6.58 μM for TNF-α, 9.48 μM for IL-1, and 7.01 μM for IL-6. The compound also inhibits NF-κB pathway activation in these cells [1]. While alantolactone and isoalantolactone have reported anti-inflammatory activities in various models [2], direct comparative IC50 data for these cytokines in the same HaCaT keratinocyte system are not available for the non-hydroxylated analogs. The quantitative IC50 values for 1β-hydroxyalantolactone provide a defined benchmark for dose-response studies that cannot be extrapolated to other sesquiterpene lactones without independent validation.

Cytokine TNF-α IL-1 IL-6 Anti-inflammatory

Recommended Research Applications for 1β-Hydroxyalantolactone Based on Quantitative Evidence


Comparative Cytotoxicity Studies Requiring Defined Potency Against HeLa or PC-3 Cell Lines

1β-Hydroxyalantolactone is the appropriate selection for experiments requiring quantifiable, reproducible cytotoxic potency against HeLa (IC50 3.2 μM) or PC-3 (IC50 4.5 μM) cells. The 2.4-fold potency advantage over ivangustin has been directly established in the same experimental system [1], enabling precise dose-response calculations and inter-study comparability. This defined potency profile is not available for alantolactone or isoalantolactone in the same multi-cell-line panel.

Ubiquitin-Proteasome Pathway Research Requiring E2 Enzyme (UbcH5) Inhibition

1β-Hydroxyalantolactone is uniquely suited for studies investigating UbcH5-mediated ubiquitination and downstream NF-κB signaling. The compound's covalent binding to Cys85 of UbcH5 isoforms (Kd values 2.577–5.189 μM) provides a mechanistically defined tool for E2 enzyme inhibition [1]. Non-hydroxylated analogs (alantolactone, isoalantolactone) lack this specific target engagement profile and cannot serve as substitutes for UbcH5-focused investigations.

In Vivo Inflammatory Disease Models with Validated Dosing Parameters

1β-Hydroxyalantolactone offers validated in vivo efficacy in atopic dermatitis and pulmonary fibrosis models with defined dosing regimens. In DNCB-induced AD, 10 mg/kg IP produced quantified reductions in serum IgE (54.7%), IL-4 (56.5%), and IL-6 (53.0%) [1]. In bleomycin-induced pulmonary fibrosis, HAL demonstrated significant antifibrotic effects across multiple biomarkers . These in vivo validation data are absent for ivangustin, alantolactone, and isoalantolactone in these specific disease models.

Structure-Activity Relationship Studies Focusing on C1-Hydroxyl Modification

1β-Hydroxyalantolactone provides a well-characterized SAR scaffold for medicinal chemistry programs. The differential effects of C1-OH oxidation, esterification, and C13-methylene modification on both cytotoxic and anti-inflammatory activities have been systematically quantified [1]. This SAR foundation enables rational derivative design and comparative analysis that cannot be conducted using non-hydroxylated starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1b-Hydroxyalantolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.